Ethyl 2-amino-5-phenylbenzoate
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Overview
Description
Ethyl 2-amino-5-phenylbenzoate is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry and medicine. The compound is characterized by the presence of an amino group and a phenyl group attached to the benzoate structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-phenylbenzoate typically involves the esterification of 2-amino-5-phenylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-amino-5-phenylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-amino-5-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new analgesic and anesthetic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-phenylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- Ethyl 4-amino-3-phenylbenzoate
- Ethyl 2-amino-4-phenylbenzoate
- Ethyl 3-amino-5-phenylbenzoate
Comparison: Ethyl 2-amino-5-phenylbenzoate is unique due to the specific positioning of the amino and phenyl groups on the benzoate structure. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds. For example, Ethyl 4-amino-3-phenylbenzoate has the amino group in a different position, leading to different chemical and biological properties.
Biological Activity
Ethyl 2-amino-5-phenylbenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a phenyl group attached to a benzoate structure. The amino group can engage in hydrogen bonding, while the phenyl group can interact with hydrophobic regions of proteins, influencing the compound's biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The amino group facilitates hydrogen bond formation with biological macromolecules, which can modulate enzyme activity and receptor interactions. The phenyl group enhances hydrophobic interactions, contributing to the compound's affinity for lipid membranes and proteins.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics .
Table 1: Antimicrobial Activity Data
Microbial Strain | Zone of Inhibition (mm) | Standard Control |
---|---|---|
Staphylococcus aureus | 15 | Ampicillin |
Escherichia coli | 12 | Ampicillin |
Candida albicans | 14 | Ketoconazole |
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Analgesic Potential
The compound is being explored for its analgesic properties. Research indicates that it may act on pain pathways similar to traditional analgesics, providing a basis for further development as a pain management agent.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in PMC evaluated the antimicrobial activity of this compound against various pathogens. Results indicated that it exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential use in clinical settings .
- Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to specific protein targets associated with microbial resistance. These studies suggest that the compound could be optimized for enhanced efficacy through structural modifications .
- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the compound's anti-inflammatory effects in animal models. The reduction of edema and inflammatory markers suggests that this compound could be beneficial in treating conditions like arthritis .
Comparison with Similar Compounds
This compound is often compared to structurally similar compounds such as Ethyl 4-amino-3-phenylbenzoate and Ethyl 3-amino-5-phenylbenzoate. The positioning of functional groups significantly influences their reactivity and biological properties. For instance, variations in amino group placement affect their antimicrobial potency and interaction profiles with biological targets.
Table 2: Comparison of Similar Compounds
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound | High | Moderate |
Ethyl 4-amino-3-phenylbenzoate | Moderate | Low |
Ethyl 3-amino-5-phenylbenzoate | Low | Moderate |
Properties
IUPAC Name |
ethyl 2-amino-5-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)13-10-12(8-9-14(13)16)11-6-4-3-5-7-11/h3-10H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIQYEPWQHFNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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